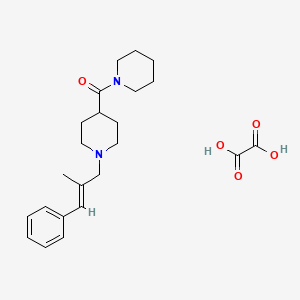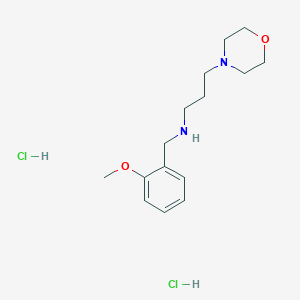
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as MPP or MPPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a piperidine derivative that has been synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate's mechanism of action involves its ability to bind to dopamine transporters and inhibit the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased stimulation of postsynaptic neurons. The exact mechanism by which this compound achieves this effect is not fully understood, but it is thought to involve interactions with other proteins and signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including dose, route of administration, and individual differences in metabolism and physiology. In general, this compound has been shown to increase the release of dopamine in the brain, leading to increased stimulation of postsynaptic neurons. This can result in a variety of effects, including increased motor activity, changes in mood and cognition, and altered reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate has several advantages for use in laboratory experiments. It is a highly specific and potent dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for careful control of dose and administration route.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is the development of new compounds that are more selective and potent dopamine transporter inhibitors, with fewer side effects and greater therapeutic potential. Another area of interest is the use of this compound and related compounds as tools for studying the role of dopamine in addiction and other neurological disorders. Additionally, there is potential for the development of new therapeutic approaches based on the insights gained from research on this compound and related compounds.
Synthesemethoden
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate involves a multi-step process that begins with the reaction of 2-methyl-3-phenyl-2-propen-1-ol with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with piperidine-1-carboxylic acid chloride to form the final product, this compound. The process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine transporters, which are proteins that regulate the levels of dopamine in the brain. This has led to investigations into the potential use of this compound as a tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-18(16-19-8-4-2-5-9-19)17-22-14-10-20(11-15-22)21(24)23-12-6-3-7-13-23;3-1(4)2(5)6/h2,4-5,8-9,16,20H,3,6-7,10-15,17H2,1H3;(H,3,4)(H,5,6)/b18-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMXESTPNCYCW-HYNBPGMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5352799.png)
![(4aS*,8aR*)-6-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5352806.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5352810.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5352823.png)

![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
![N-butyl-N-ethyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5352895.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B5352901.png)
![1-[2-(2-chlorophenyl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5352909.png)
![6-(3-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5352913.png)
